2-(Dibutylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
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Overview
Description
ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-1-YL)-: is a complex organic compound with a unique structure that includes an acetamide group, a dibutylamino group, and a dimethylpyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-1-YL)- typically involves multiple steps, including the formation of the acetamide group, the introduction of the dibutylamino group, and the incorporation of the dimethylpyrrol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-1-YL)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-1-YL)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-1-YL)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-1-YL)- include:
- ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-2-YL)
- ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-3-YL)
- ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-4-YL)
Uniqueness
The uniqueness of ACETAMIDE,2-(DIBUTYLAMINO)-N-(2,5-DIMETHYLPYRROL-1-YL)- lies in its specific structural configuration, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the dimethylpyrrol group at the 1-position, for example, may confer distinct properties compared to similar compounds with different substitution patterns.
Properties
CAS No. |
20627-22-9 |
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Molecular Formula |
C16H29N3O |
Molecular Weight |
279.42 g/mol |
IUPAC Name |
2-(dibutylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C16H29N3O/c1-5-7-11-18(12-8-6-2)13-16(20)17-19-14(3)9-10-15(19)4/h9-10H,5-8,11-13H2,1-4H3,(H,17,20) |
InChI Key |
CMHSJYYALWXFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=O)NN1C(=CC=C1C)C |
Origin of Product |
United States |
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